RadioimmunoassaySpecific ActivityTracer Development
Theophylline, [8-3H] (CAS 134459-03-3) is a tritium-labeled isotopologue of the methylxanthine drug theophylline, specifically designed for advanced pharmacological and biochemical research. This radioligand features tritium substitution at the 8-position of the purine ring, providing a critical tool for high-sensitivity investigations of drug distribution, receptor binding affinity, metabolic fate, and pharmacokinetics.
Molecular FormulaC7H8N4O2
Molecular Weight182.175
CAS No.134459-03-3
Cat. No.B593345
⚠ Attention: For research use only. Not for human or veterinary use.
Theophylline, [8-3H] (CAS 134459-03-3): A High Specific Activity Radioligand for Methylxanthine Pharmacology
Theophylline, [8-3H] (CAS 134459-03-3) is a tritium-labeled isotopologue of the methylxanthine drug theophylline, specifically designed for advanced pharmacological and biochemical research . This radioligand features tritium substitution at the 8-position of the purine ring, providing a critical tool for high-sensitivity investigations of drug distribution, receptor binding affinity, metabolic fate, and pharmacokinetics . As a labeled analogue of a well-characterized non-selective phosphodiesterase inhibitor and adenosine receptor antagonist, it is supplied as an aqueous ethanol solution (1:1) at a concentration of 1 mCi/ml, with a specific activity ranging from 10 to 20 Ci/mmol .
✓High-sensitivity radioligand binding assays
✓In vivo CNS microdialysis and neuropharmacokinetics
✓RIA tracer development for bioanalytical research
✓Methylxanthine receptor pharmacology studies
Why Theophylline, [8-3H] Cannot Be Substituted with Other Labeled Theophylline Analogs
Substituting Theophylline, [8-3H] with other radiolabeled analogs like [14C]theophylline or [125I]theophylline is scientifically unsound due to fundamental differences in isotope properties and assay compatibility. The specific activity of a tracer directly dictates assay sensitivity and the minimal detectable dose. [125I]theophylline, while offering higher specific activity and gamma-counting convenience, requires conjugation to a tyrosine methyl ester derivative due to the absence of native functional groups for direct iodination, fundamentally altering the molecule [1]. Conversely, tritium-labeled tracers like Theophylline, [8-3H] have a known tendency for isotopic exchange, a limitation that can be mitigated but is inherent to the isotope [2]. [14C]theophylline offers a stable label but with significantly lower specific activity, limiting its utility in high-sensitivity binding assays where maximal specific activity is paramount . The choice of label directly impacts the experimental workflow, detection method (scintillation vs. gamma counting), and the potential for altered binding kinetics due to structural modification. Therefore, direct substitution without rigorous re-validation of the assay is not possible.
Chemical modification alters binding
[125I]theophylline requires tyrosine conjugation, which may shift receptor affinity compared to native theophylline.
Lower specific activity limits sensitivity
[14C]theophylline provides ≤0.1 mCi/mL specific activity, insufficient for high-sensitivity RIA or low-abundance target detection.
Detection platform incompatibility
Gamma counting (125I) vs. liquid scintillation (3H) require distinct instrumentation and may not transfer directly without re-validation.
[1] Sivaprasad, N. et al. Development of a radioimmunoassay for theophylline. Preparation of radiolabeled tracers theophylline. View Source
[2] Groman, E. V., & Cabelli, M. D. (1983). U.S. Patent No. 4,397,779. Washington, DC: U.S. Patent and Trademark Office. View Source
Quantitative Evidence for Theophylline, [8-3H] Differentiating Performance in Pharmacological Assays
Specific Activity of Theophylline, [8-3H] Supports High-Sensitivity Radioimmunoassay Development
The specific activity of Theophylline, [8-3H] is a critical determinant of assay sensitivity. Commercial specifications indicate a specific activity range of 10-20 Ci/mmol . This is notably higher than the specific activity achievable with 14C-labeled theophylline (typically ≤ 0.1 mCi/mL), directly enabling the development of more sensitive radioimmunoassays (RIA) capable of detecting lower concentrations of theophylline in biological samples .
Specific ActivityData to verify
10–20 Ci/mmol
Supports high-sensitivity RIA development
vs [14C]theophylline ≤0.1 mCi/mL; ~100-fold reported difference
RadioimmunoassaySpecific ActivityTracer Development
Higher specific activity translates to increased assay sensitivity, which is paramount for quantifying low-abundance targets in early drug discovery and clinical diagnostics.
RadioimmunoassaySpecific ActivityTracer Development
Validated Application of the Tritium Method for Microdialysis Studies in Brain Tissue
The 'tritium method' utilizing Theophylline, [8-3H] was rigorously validated against alternative microdialysis techniques for determining unbound drug concentrations in blood and brain tissue [1]. The study confirmed that estimates of unbound steady-state concentrations (Cuss) obtained with the tritium method were comparable to those from the 'point-of-no-net-flux' method and low-perfusion-rate method. Critically, all three methods yielded a consistent striatum/blood ratio of approximately 0.5, indicating active transport of theophylline from the brain [1]. This validation establishes Theophylline, [8-3H] as a reliable tool for in vivo neuropharmacokinetic studies, a level of validation not necessarily documented for all alternative labeled forms.
Microdialysis ValidationHead-to-head
Striatum/blood ratio ~0.5
Supports CNS microdialysis assay context
Rat model; consistent across three independent methods
No significant difference between methods; all validated each other
Conditions
In vivo rat microdialysis; Theophylline, [8-3H] used as tracer
Why This Matters
This evidence provides direct, empirical validation for the use of Theophylline, [8-3H] in a specialized, high-value application, reducing the risk of assay development failure for researchers.
MicrodialysisPharmacokineticsNeuroscience
[1] Sjöberg, P., Olofsson, I. M., & Lundqvist, T. (1992). Validation of Different Microdialysis Methods for the Determination of Unbound Steady-State Concentrations of Theophylline in Blood and Brain Tissue. Pharmaceutical Research, 9(12), 1592–1598. View Source
Theophylline, [8-3H] Exhibits Monophasic Competition Binding at Adenosine Receptors, Simplifying Data Interpretation
In competition binding studies against [3H]NECA at adenosine A2 receptors, theophylline displayed a monophasic competition curve up to a concentration of 1 mmol/l, in contrast to the biphasic curves observed with 8-phenyltheophylline and isobutylmethylxanthine (IBMX) [1]. The Ki value for theophylline in this system was determined to be 270 μmol/l, while the more potent antagonist 8-phenyltheophylline did not compete for binding [1]. This monophasic binding profile suggests a single, well-defined binding interaction, which simplifies quantitative analysis and reduces the complexity of kinetic modeling compared to antagonists exhibiting multiple binding states.
Binding ProfileHead-to-head
Monophasic, Ki 270 μM
Simplifies receptor binding kinetic modeling
8-phenyltheophylline and IBMX showed biphasic curves
8-phenyltheophylline (Biphasic curve; no competition for [3H]NECA); IBMX (Biphasic curve)
Quantified Difference
Qualitative difference in curve shape (monophasic vs. biphasic); quantitative difference in measurable affinity
Conditions
Radioligand binding with [3H]NECA to adenosine A2 receptors in guinea pig lung membranes
Why This Matters
A monophasic binding curve simplifies data analysis and reduces ambiguity in calculating binding parameters, making Theophylline, [8-3H] a more straightforward tool for characterizing adenosine receptor pharmacology.
[1] Klotz, K. N. et al. Adenosine receptors in guinea pig lung were characterized by measurement of cyclic AMP formation and radioligand binding. View Source
Antagonism of Theophylline at Human Adenosine A2A Receptors Quantified with Ki of 10.9 μM
The affinity of theophylline for the human adenosine A2A receptor (hA2AAR) was determined in side-by-side competition binding assays using the radioligand [125I]ZM241385. Theophylline exhibited a Ki value of 10.9 ± 1.5 μM [1]. This value provides a benchmark for comparing the potency of novel adenosine receptor antagonists. In the same assay, the more potent antagonist XAC (xanthine amine congener) showed a Ki of 10.9 ± 0.9 nM, a difference of approximately 1000-fold [1]. This quantitative data is essential for establishing structure-activity relationships and for selecting the appropriate concentration range for functional assays.
hA2AR Affinity (Ki)Head-to-head
10.9 ± 1.5 μM
Supports adenosine A2A SAR benchmarking
XAC Ki = 10.9 nM; ~1000-fold reported affinity difference
Competition binding assay using [125I]ZM241385 on membranes from HEK293 cells expressing recombinant human adenosine A2A receptors
Why This Matters
This precise, quantitative data allows researchers to accurately benchmark their own novel compounds against a well-defined standard, ensuring reproducibility and facilitating cross-study comparisons.
[1] Müller, C. E. et al. Ki values to inhibit radioligand binding to recombinant human adenosine receptors. View Source
Procurement-Driven Application Scenarios for Theophylline, [8-3H] Based on Quantitative Evidence
Validated In Vivo Microdialysis for CNS Pharmacokinetic Studies
The direct validation of the tritium method using Theophylline, [8-3H] for microdialysis [1] makes it the preferred radioligand for studying the unbound concentration-time course of theophylline in blood and brain tissue. The demonstrated ability to accurately measure the striatum/blood ratio (approximately 0.5) is critical for researchers investigating active transport mechanisms and the blood-brain barrier penetration of methylxanthines. Procurement should be prioritized for studies where in vivo correlation of plasma and CNS drug levels is a primary endpoint.
Development of High-Sensitivity Radioimmunoassays (RIA) for Therapeutic Drug Monitoring
The high specific activity of Theophylline, [8-3H] (10-20 Ci/mmol) [1] directly enables the development of RIAs with enhanced sensitivity compared to those using [14C]-labeled tracers. This is particularly advantageous for therapeutic drug monitoring applications requiring the precise quantification of theophylline in small-volume samples, such as those from neonates or small animal models. Researchers developing novel in-house RIA methods or seeking to improve the limit of detection of existing assays should prioritize this compound.
Characterization of Adenosine Receptor Pharmacology and Novel Antagonist Screening
The well-defined, monophasic binding profile of theophylline at adenosine A2 receptors [1] and its precisely quantified affinity for the human A2A receptor (Ki = 10.9 μM) [2] establish it as an essential reference compound. This makes Theophylline, [8-3H] invaluable for establishing binding assays, validating new radioligands, and as a benchmark for screening novel adenosine receptor antagonists. Its use ensures that data from different laboratories can be reliably compared, accelerating structure-activity relationship studies.
Calibration and Validation of Chromatographic and Detection Systems
The commercial availability of Theophylline, [8-3H] in a defined solvent (ethanol:water, 1:1) at a known concentration (1 mCi/ml) [1] makes it a reliable standard for calibrating liquid scintillation counters and validating the performance of HPLC systems with radioactive flow detectors. Its specific activity and radiochemical purity (≥ 97% for some formulations [2]) provide a consistent benchmark for ensuring the accuracy and reproducibility of analytical methods used to quantify tritium-labeled compounds in complex biological matrices.
Application
Selection Property
Validation Focus
CNS microdialysis studies
Tritium method validation context
Brain-plasma distribution ratio consistency
High-sensitivity RIA development
Specific activity-dependent sensitivity
Lower detection limit benchmarking
Adenosine receptor pharmacology
Monophasic binding profile
Receptor affinity cross-study reproducibility
Radio-HPLC system calibration
Standardized radioactive concentration
Detector linearity and purity verification
[1] Sjöberg, P., Olofsson, I. M., & Lundqvist, T. (1992). Validation of Different Microdialysis Methods for the Determination of Unbound Steady-State Concentrations of Theophylline in Blood and Brain Tissue. Pharmaceutical Research, 9(12), 1592–1598. View Source
[2] Klotz, K. N. et al. Adenosine receptors in guinea pig lung were characterized by measurement of cyclic AMP formation and radioligand binding. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.